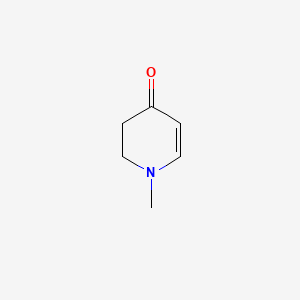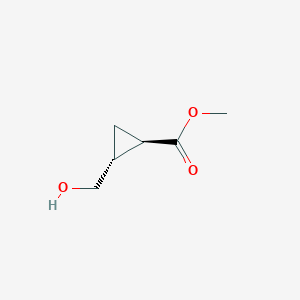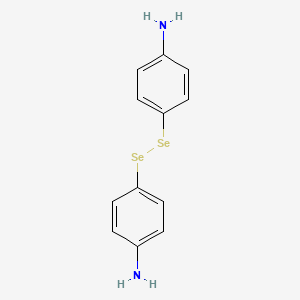
alpha-Cyano-4-hydroxycinnamic acid Butylamine salt
概要
説明
Alpha-Cyano-4-hydroxycinnamic acid Butylamine salt: is a chemical compound with the molecular formula C10H7NO3·C4H11N and a molecular weight of 262.30 g/mol . It is commonly used as a matrix substance for matrix-assisted laser desorption/ionization mass spectrometry (MALDI-MS) . This compound is known for its high purity and is often utilized in proteomics research .
作用機序
Target of Action
Alpha-Cyano-4-hydroxycinnamic Acid Butylamine Salt primarily targets tyrosinase , an enzyme that plays a crucial role in the production of melanin . It also acts as a specific inhibitor of monocarboxylic acid transport , including lactate and pyruvate transport .
Mode of Action
This compound inhibits the monophenolase and diphenolase activity of mushroom tyrosinase . It also blocks β-cell apical anion exchange . This interaction with its targets leads to changes in the biochemical pathways they are involved in.
Biochemical Pathways
The inhibition of tyrosinase disrupts the melanin synthesis pathway, affecting the production of melanin . The inhibition of monocarboxylic acid transport impacts the transport of lactate and pyruvate, key components in the glycolysis pathway .
Pharmacokinetics
Its use as a matrix substance for maldi-ms suggests it may have good solubility and stability .
Result of Action
The inhibition of tyrosinase can lead to a decrease in melanin production . The blocking of monocarboxylic acid transport can affect the cellular uptake and release of lactate and pyruvate, potentially impacting cellular metabolism .
Action Environment
The action of this compound is likely influenced by environmental factors such as temperature and pH. It is chemically stable under standard ambient conditions , suggesting it retains its efficacy and stability in a variety of environments.
生化学分析
Biochemical Properties
Alpha-Cyano-4-hydroxycinnamic acid Butylamine salt has been found to interact with various enzymes and proteins. For instance, it has been identified as a potent inhibitor of aldose reductase (ALR2), an enzyme implicated in diabetic complications . The compound binds to ALR2, inhibiting its activity and thereby reducing the conversion of glucose to sorbitol .
Cellular Effects
The effects of this compound on cells are multifaceted. It has been shown to attenuate hyperglycemia-induced incidence of neural tube defects and death rate in a chick embryo model of hyperglycemia . It also significantly improved the body weight and morphology of the embryos .
Molecular Mechanism
This compound exerts its effects at the molecular level through several mechanisms. It binds to ALR2, inhibiting its activity and thereby reducing the conversion of glucose to sorbitol . This binding interaction is selective for ALR2, without affecting the activity of aldehyde reductase (ALR1) .
Temporal Effects in Laboratory Settings
Over time, this compound has been observed to maintain its inhibitory effects on ALR2 . This suggests that the compound is stable and does not degrade significantly over time in laboratory settings .
Dosage Effects in Animal Models
The effects of this compound in animal models have not been fully elucidated. It has been shown to attenuate hyperglycemia-induced incidence of neural tube defects and death rate in a chick embryo model of hyperglycemia .
Metabolic Pathways
This compound is involved in the polyol pathway, where it inhibits the activity of ALR2 . This results in a reduction in the conversion of glucose to sorbitol .
Transport and Distribution
The transport and distribution of this compound within cells and tissues have not been fully elucidated. Given its role in inhibiting ALR2, it is likely that it is transported to sites where this enzyme is active .
Subcellular Localization
Given its role in inhibiting ALR2, it is likely that it is localized to sites where this enzyme is active .
準備方法
Synthetic Routes and Reaction Conditions: The preparation of Alpha-Cyano-4-hydroxycinnamic acid Butylamine salt involves the reaction of alpha-Cyano-4-hydroxycinnamic acid with Butylamine. The reaction typically occurs in a solvent such as methanol or acetonitrile, and the product is purified through recrystallization .
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product .
化学反応の分析
Types of Reactions: Alpha-Cyano-4-hydroxycinnamic acid Butylamine salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can also undergo reduction reactions, leading to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens and alkylating agents are employed in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
科学的研究の応用
Alpha-Cyano-4-hydroxycinnamic acid Butylamine salt has a wide range of scientific research applications, including:
Chemistry: It is used as a matrix substance in MALDI-MS for the analysis of peptides and proteins.
Biology: The compound is employed in studies involving enzyme inhibition and protein interactions.
Medicine: It is used in research related to drug development and pharmacokinetics.
Industry: The compound finds applications in the production of high-purity chemicals and analytical standards.
類似化合物との比較
Alpha-Cyano-4-hydroxycinnamic acid: This compound is similar in structure but lacks the butylamine component.
Alpha-Cyano-4-hydroxycinnamic acid Ethylamine salt: Similar to the butylamine salt but with an ethylamine group instead.
Uniqueness: Alpha-Cyano-4-hydroxycinnamic acid Butylamine salt is unique due to its specific combination of the alpha-Cyano-4-hydroxycinnamic acid and butylamine, which enhances its solubility and effectiveness as a matrix substance in MALDI-MS .
特性
IUPAC Name |
butan-1-amine;(E)-2-cyano-3-(4-hydroxyphenyl)prop-2-enoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO3.C4H11N/c11-6-8(10(13)14)5-7-1-3-9(12)4-2-7;1-2-3-4-5/h1-5,12H,(H,13,14);2-5H2,1H3/b8-5+; | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIVMWZSXFUHWOQ-HAAWTFQLSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN.C1=CC(=CC=C1C=C(C#N)C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCN.C1=CC(=CC=C1/C=C(\C#N)/C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
355011-53-9 | |
| Record name | alpha -Cyano-4-hydroxycinnamic acid Butylamine salt | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[(3aR,5R,6S,6aR)-6-methoxy-2,2-dimethyl-tetrahydro-2H-furo[2,3-d][1,3]dioxol-5-yl]-2,2-dimethyl-1,3-dioxolane](/img/structure/B3131425.png)
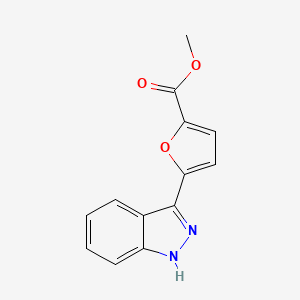
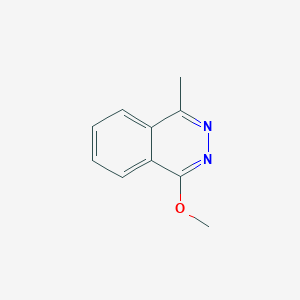


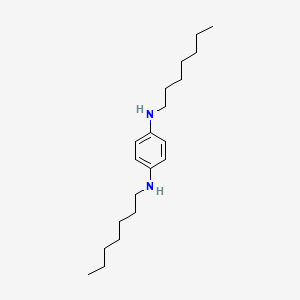

![Gallium tris[bis(trimethylsilyl)amide]](/img/structure/B3131460.png)
![2-({[3-(Aminocarbonyl)-4,5-dimethyl-2-thienyl]amino}carbonyl)cyclohexanecarboxylic acid](/img/structure/B3131462.png)
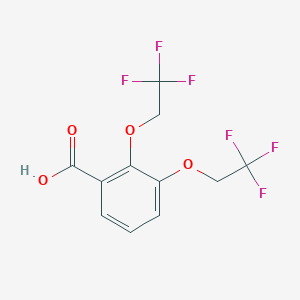
![4-Isopropyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-carboxylic acid](/img/structure/B3131491.png)
